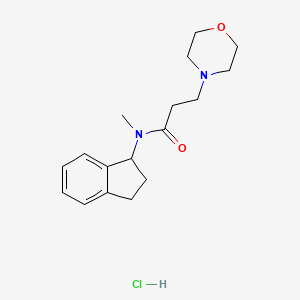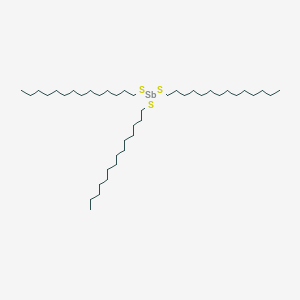
Tris(tetradecylsulfanyl)stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(tetradecylsulfanyl)stibane: is an organometallic compound that contains antimony as its central atom, bonded to three tetradecylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetradecylsulfanyl)stibane typically involves the reaction of antimony trichloride with tetradecylthiol in the presence of a base. The reaction proceeds through the formation of intermediate antimony-thiol complexes, which then undergo substitution reactions to yield the final product. The general reaction can be represented as follows:
SbCl3+3C14H29SH→Sb(SC14H29)3+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include toluene or dichloromethane, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions: Tris(tetradecylsulfanyl)stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The tetradecylsulfanyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or other thiols can facilitate substitution reactions.
Major Products:
Oxidation: Antimony(V) compounds.
Reduction: Antimony(III) or antimony(I) compounds.
Substitution: New organoantimony compounds with different ligands.
科学的研究の応用
Chemistry: Tris(tetradecylsulfanyl)stibane is used as a precursor in the synthesis of other organoantimony compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology and Medicine: Research has shown that organoantimony compounds can exhibit biological activity, including antimicrobial and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in materials science.
作用機序
The mechanism by which Tris(tetradecylsulfanyl)stibane exerts its effects involves the interaction of the antimony center with biological molecules or other chemical species. The tetradecylsulfanyl groups provide lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The antimony atom can interact with thiol groups in proteins, potentially disrupting their function and leading to biological effects.
類似化合物との比較
- Tris(pentafluorophenyl)stibane
- Tris(trimethylsilyl)stibane
- Tris(phenylthio)stibane
Comparison: Tris(tetradecylsulfanyl)stibane is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other organoantimony compounds. For example, Tris(pentafluorophenyl)stibane has electron-withdrawing pentafluorophenyl groups, making it more reactive in certain chemical reactions. In contrast, the long alkyl chains in this compound provide increased hydrophobicity and stability.
Conclusion
This compound is a versatile organometallic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in chemistry, biology, and materials science.
特性
CAS番号 |
7148-21-2 |
|---|---|
分子式 |
C42H87S3Sb |
分子量 |
810.1 g/mol |
IUPAC名 |
tris(tetradecylsulfanyl)stibane |
InChI |
InChI=1S/3C14H30S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*15H,2-14H2,1H3;/q;;;+3/p-3 |
InChIキー |
OYZXZEVVKVLFJZ-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCS[Sb](SCCCCCCCCCCCCCC)SCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


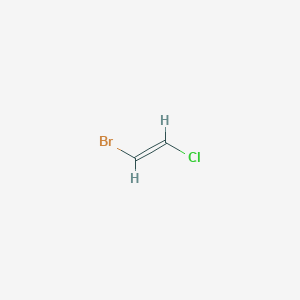
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
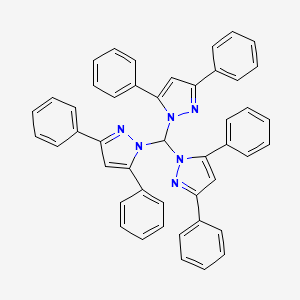
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
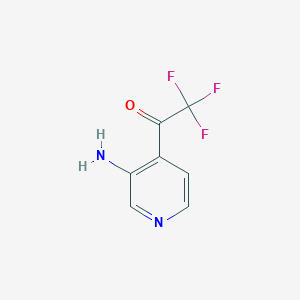
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
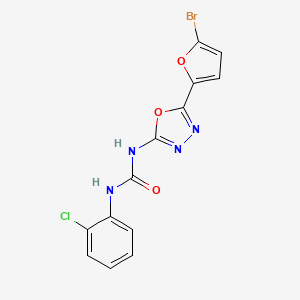
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

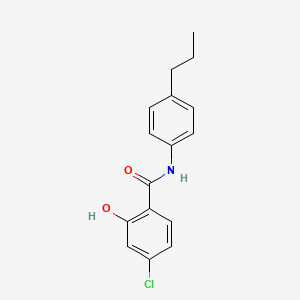
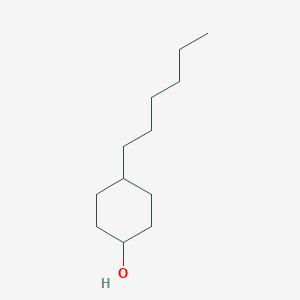
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
